molecular formula C10H11ClO B2512177 7-(Chloromethyl)isochromane CAS No. 2219408-89-4

7-(Chloromethyl)isochromane

Cat. No. B2512177
M. Wt: 182.65
InChI Key: FKLYDNDVTXBFRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 7-(Chloromethyl)isochromane does not appear to be directly discussed in the provided papers. However, related compounds with chloromethyl groups and their behaviors in chemical reactions are examined. For instance, paper investigates the isomerization of a chloromethyl-borabicyclononene compound and its subsequent reactions to form boradamantane complexes. This suggests that chloromethyl groups in such compounds are reactive and can participate in rearrangement reactions under certain conditions.

Synthesis Analysis

The synthesis of related compounds involves the use of chloromethyl groups as reactive intermediates. In paper , the compound 7-chloromethyl-3-allyl-3-borabicyclo[3.3.1]non-6-ene undergoes a chloro-allylic rearrangement to form a different chlorinated compound. This indicates that chloromethyl groups can be strategically used in the synthesis of complex molecules, potentially including the synthesis of 7-(Chloromethyl)isochromane.

Molecular Structure Analysis

While the molecular structure of 7-(Chloromethyl)isochromane is not directly analyzed in the papers, the use of NMR techniques to determine the structure of related compounds is evident. For example, papers and describe the use of NMR spectroscopy with chiral and deuterated shift reagents to determine the enantiomers and diastereoisomers of a chloro-isoxazolo benzoxazinone compound. These methods could be applied to analyze the molecular structure of 7-(Chloromethyl)isochromane, particularly to distinguish between different stereoisomers.

Chemical Reactions Analysis

The chemical reactivity of chloromethyl-containing compounds is highlighted in the papers. Paper describes the isomerization and hydroboration reactions of a chloromethyl-borabicyclononene compound, leading to the formation of boradamantane complexes. This demonstrates that chloromethyl groups can undergo significant chemical transformations, which could be relevant to the reactivity of 7-(Chloromethyl)isochromane in various chemical contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-(Chloromethyl)isochromane are not directly reported in the papers. However, the use of NMR spectroscopy in papers and to study related compounds suggests that such techniques are valuable for understanding the properties of chloromethyl-containing compounds. The shifts observed in the NMR spectra provide insights into the electronic environment of the chloromethyl group, which can influence the physical and chemical properties of the molecule.

Scientific Research Applications

Organoboron Compounds and Isomerisation

Research on organoboron compounds has demonstrated the isomerisation capabilities of 7-chloromethyl isomers. For example, the study by Mikhaĭlov & Cherkasova (1983) found that 7-Chloromethyl-3-allyl-3-borabicyclo[3.3.1]non-6-ene isomerises at specific temperatures to form different equilibrium mixtures. This isomerisation has implications for the synthesis of complex organoboron structures.

Antitumor Properties

The derivative 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, related to the chloromethyl group, has shown antitumor properties. Stevens et al. (1984) explored its synthesis and chemistry, noting its potential as a broad-spectrum antitumor agent. This highlights the medical research applications of chloromethyl derivatives.

Molecular Vibrations and Rotational Isomerism

The study of molecular vibrations and rotational isomerism in chloromethyl compounds provides insights into their physical properties. For instance, Hayashi et al. (1973) investigated (chloromethyl)methylsilane, examining its infrared spectra in various states and concluding the existence of trans and gauche isomers in gaseous and liquid states. Such research is fundamental in understanding the molecular dynamics of chloromethyl compounds.

Synthesis of Isochromano[4,3-b] Quinoline Derivatives

In synthetic chemistry, 7-(Chloromethyl)isochromane derivatives have been utilized in the synthesis of complex organic structures. Ji Jina-ye (2006) demonstrated this through the synthesis of isochromano[4,3-b] quinoline derivatives, showcasing the versatility of these compounds in organic synthesis.

Combustion Chemistry Studies

In the field of combustion chemistry, derivatives of chloromethyl compounds like 2,5-dimethylhexane have been studied for their combustion behavior. Sarathy et al. (2014) focused on understanding the oxidation behavior of such compounds under various conditions, providing valuable information for the development of fuels and combustion processes.

Synthesis of Diastereoisomeric Compounds

Diastereoisomeric compounds derived from chloromethyl groups have also been synthesized, contributing to stereochemistry studies. For example, Bouchu & Dreux (1982) prepared various diastereoisomeric compounds, examining their stereochemistry and reaction kinetics. This research is significant in understanding the stereochemical aspects of organic synthesis.

properties

IUPAC Name

7-(chloromethyl)-3,4-dihydro-1H-isochromene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c11-6-8-1-2-9-3-4-12-7-10(9)5-8/h1-2,5H,3-4,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKLYDNDVTXBFRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1C=CC(=C2)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Chloromethyl)isochromane

CAS RN

2219408-89-4
Record name 7-(chloromethyl)-3,4-dihydro-1H-2-benzopyran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.